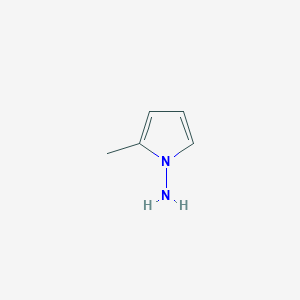
2-Methyl-1H-pyrrol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1H-pyrrol-1-amine is a heterocyclic organic compound with the molecular formula C₅H₈N₂. It is a derivative of pyrrole, characterized by a methyl group attached to the second carbon and an amine group attached to the nitrogen atom in the pyrrole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-pyrrol-1-amine can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with methylamine in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method involves the condensation of 2,4,4-trimethoxybutan-1-amine with carboxylic acids, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The process is designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1H-pyrrol-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products: The major products formed from these reactions include various N-substituted pyrroles and oxidized pyrrole derivatives .
Applications De Recherche Scientifique
2-Methyl-1H-pyrrol-1-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-1H-pyrrol-1-amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Pyrrole: The parent compound, lacking the methyl and amine groups.
2,5-Dimethylpyrrole: A derivative with two methyl groups at positions 2 and 5.
1H-Pyrrol-1-amine: A derivative with an amine group attached to the nitrogen atom.
Uniqueness: 2-Methyl-1H-pyrrol-1-amine is unique due to the presence of both a methyl group and an amine group, which confer distinct reactivity and biological activity compared to other pyrrole derivatives .
Propriétés
Formule moléculaire |
C5H8N2 |
|---|---|
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
2-methylpyrrol-1-amine |
InChI |
InChI=1S/C5H8N2/c1-5-3-2-4-7(5)6/h2-4H,6H2,1H3 |
Clé InChI |
IZIIIJKMXYHEEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



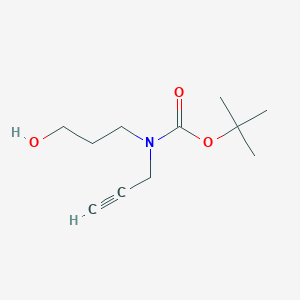
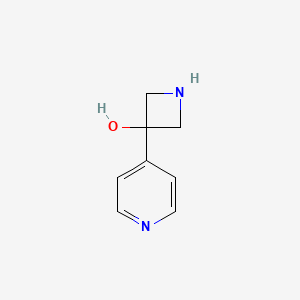
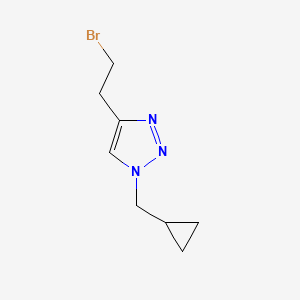
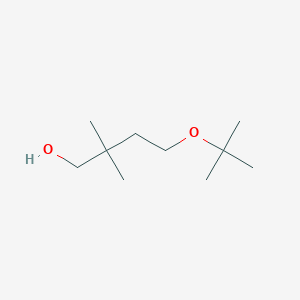

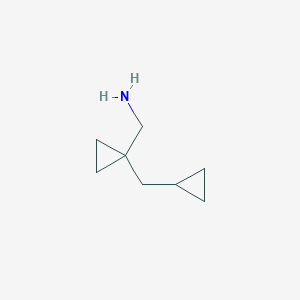

![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B13557351.png)

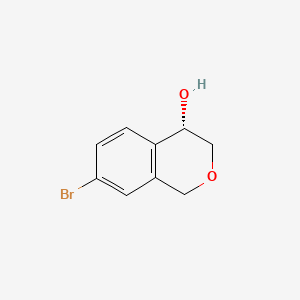
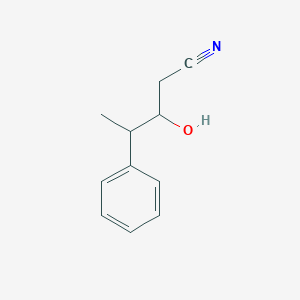
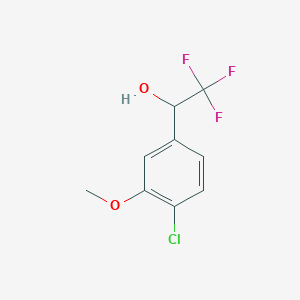
![rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride](/img/structure/B13557388.png)
